4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol
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Overview
Description
4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol is a chemical compound characterized by a benzyl alcohol structure substituted with a pyrrolidine-1-sulfonyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzyl alcohol and pyrrolidine-1-sulfonyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in benzyl alcohol with the pyrrolidine-1-sulfonyl chloride under basic conditions.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. The process may involve the use of solvents, temperature control, and purification steps to obtain the final product.
Types of Reactions:
Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The pyrrolidine-1-sulfonyl group can undergo reduction to form pyrrolidine.
Substitution: The hydroxyl group in benzyl alcohol can be substituted with various other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromyl chloride (CrO2Cl2) and conditions involve controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Pyrrolidine
Substitution: Various substituted benzyl alcohols
Scientific Research Applications
4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing biological processes.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its biological effects.
Comparison with Similar Compounds
4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Benzyl alcohol, Pyrrolidine, Sulfonyl chloride derivatives
Uniqueness: The presence of both benzyl alcohol and pyrrolidine-1-sulfonyl groups in a single molecule provides unique chemical and biological properties that are not found in other compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-9-10-3-5-11(6-4-10)16(14,15)12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXVRYODQETFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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